2-Chloro-1-(4-(tetrahydrothiophen-3-yl)piperazin-1-yl)ethan-1-one
Description
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Properties
IUPAC Name |
2-chloro-1-[4-(thiolan-3-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2OS/c11-7-10(14)13-4-2-12(3-5-13)9-1-6-15-8-9/h9H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSINAHKQXAFQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1N2CCN(CC2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-1-(4-(tetrahydrothiophen-3-yl)piperazin-1-yl)ethan-1-one is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
- Molecular Formula : CHClNOS
- Molecular Weight : 248.77 g/mol
- CAS Number : 2090609-15-5
Synthesis
The synthesis of this compound involves the reaction of chloroacetyl chloride with tetrahydrothiophene and piperazine derivatives. Detailed synthetic routes can be found in various chemical literature, which emphasize the importance of reaction conditions and purification methods to achieve high yields and purity levels.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study focusing on piperazine derivatives highlighted their ability to inhibit bacterial growth against various strains, including Neisseria meningitidis and Haemophilus influenzae .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| ACP1a | N. meningitidis | 64 μg/mL |
| ACP1b | H. influenzae | 8 μg/mL |
The presence of the piperazine moiety is crucial for the observed biological activity, as it enhances the interaction with bacterial targets.
Antichlamydial Activity
Another area of interest is the antichlamydial activity of derivatives based on similar structures. Research indicates that certain compounds can significantly reduce the formation of infectious elementary bodies (EBs) in Chlamydia infections, suggesting a potential therapeutic application .
Case Studies
One notable case study investigated the effect of a series of piperazine derivatives on chlamydial growth in vitro. The study found that modifications to the piperazine ring and substituents significantly influenced the activity against Chlamydia trachomatis. The results indicated that larger electron-withdrawing groups enhanced efficacy, showcasing structure-activity relationships (SAR) critical for drug development .
Toxicity and Safety Profile
Toxicological assessments are essential for evaluating the safety profile of new compounds. Preliminary studies on related piperazine derivatives have shown low toxicity towards human cell lines, making them suitable candidates for further development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
